

GAT-100: A Covalent Allosteric Modulator of the Cannabinoid CB1 Receptor

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Compound of Interest

Compound Name: **GAT-100**

Cat. No.: **B607604**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GAT-100 is a potent, selective, and irreversible negative allosteric modulator (NAM) of the cannabinoid 1 receptor (CB1R). Its unique covalent binding mechanism and functional profile make it a valuable tool for studying CB1R allostery and a potential lead compound for the development of novel therapeutics. This document provides a comprehensive overview of the molecular structure, properties, and experimental methodologies related to **GAT-100**.

Molecular Structure and Physicochemical Properties

GAT-100, with the IUPAC name 3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, is a derivative of the known CB1R NAM, Org27569. The key structural feature of **GAT-100** is the electrophilic isothiocyanate (-N=C=S) group at the C-5 position of the indole ring, which enables its covalent interaction with the receptor.

Table 1: Physicochemical Properties of **GAT-100**

Property	Value	Reference
CAS Number	1663564-42-8	[1]
Molecular Formula	C ₂₅ H ₂₈ N ₄ OS	[1]
Molecular Weight	432.59 g/mol	[1]
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]
LogP	5.90	[1]

Mechanism of Action and Signaling Pathways

GAT-100 functions as a NAM of the CB1R, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol bind. This allosteric binding modulates the receptor's response to orthosteric agonists. **GAT-100** has been shown to negatively modulate several downstream signaling pathways activated by CB1R agonists.[\[2\]](#)

The primary signaling cascades affected by **GAT-100**'s modulation of CB1R are the G-protein-dependent and β-arrestin-dependent pathways. CB1R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[\[2\]](#)[\[3\]](#) Activation of CB1R can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating its own signaling cascades, such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[\[2\]](#) **GAT-100** has been demonstrated to be a potent NAM of agonist-induced β-arrestin1 recruitment, PLC β 3 and ERK1/2 phosphorylation, and cAMP accumulation.[\[2\]](#)[\[4\]](#)[\[5\]](#)

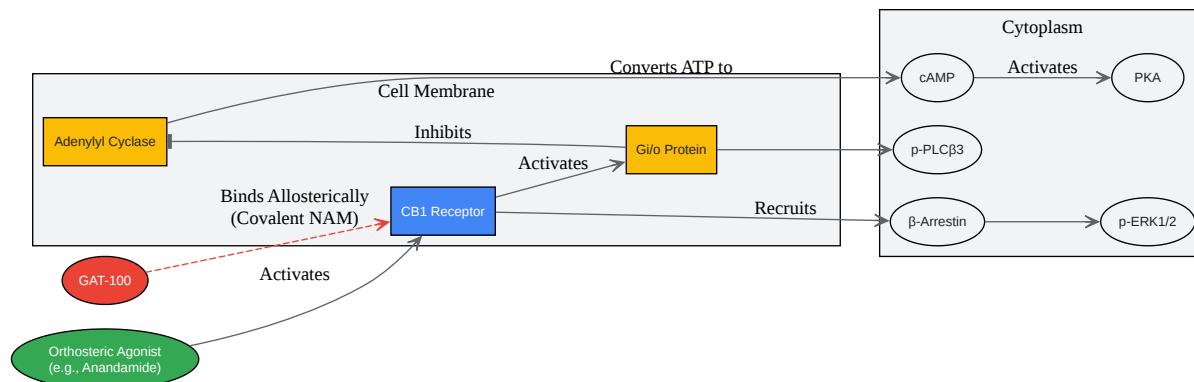
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Figure 1: GAT-100 Modulation of CB1R Signaling Pathways.

Quantitative Data

GAT-100 has been characterized across a range of functional assays, demonstrating its potency as a CB1R NAM. The following table summarizes key quantitative data from in vitro studies.

Table 2: In Vitro Pharmacology of **GAT-100**

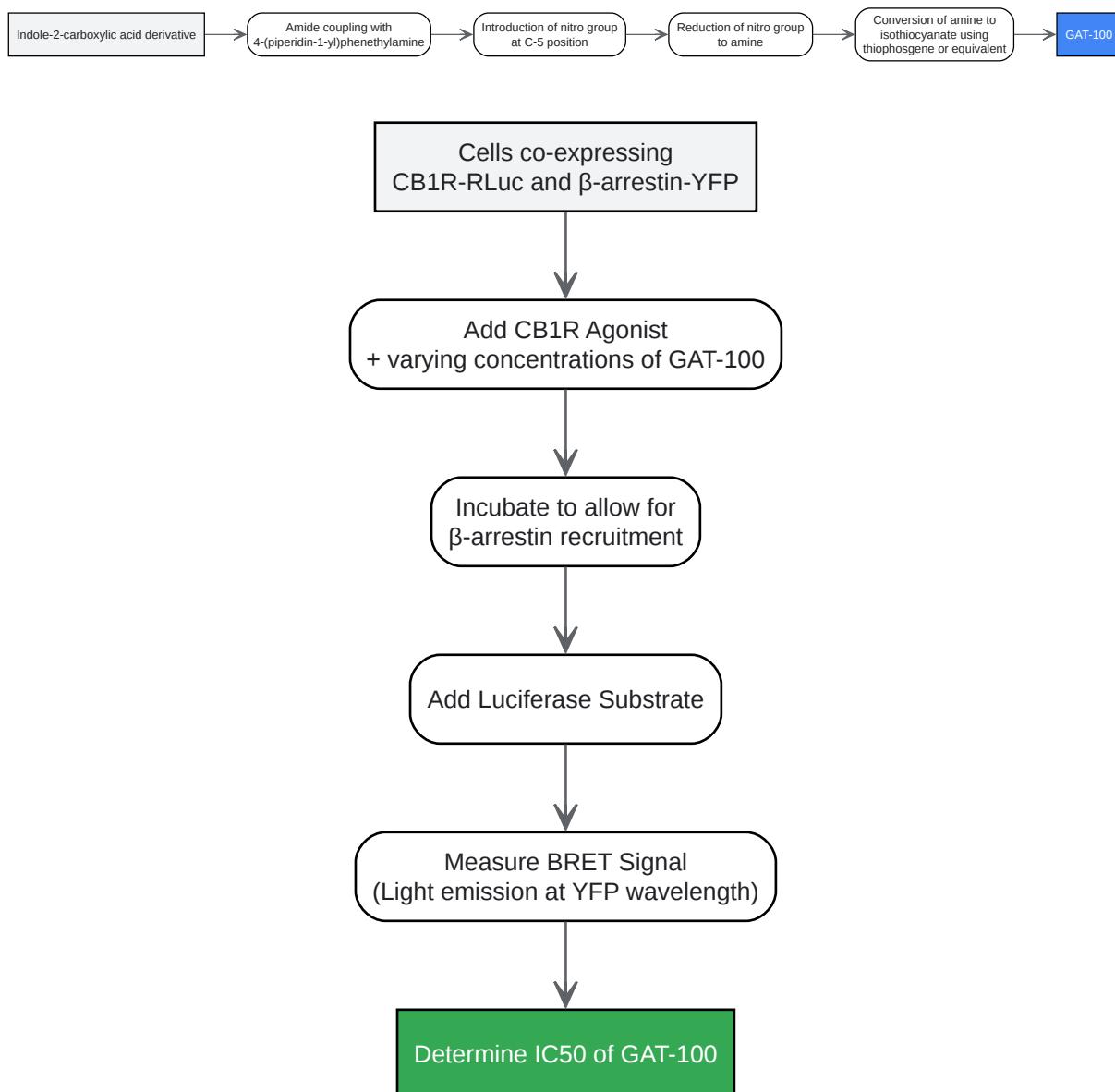
Assay	Cell Line	Agonist	IC ₅₀ / EC ₅₀ (nM)	Emax (% of agonist response)	Reference
β-Arrestin1 Recruitment	HEK293A	CP55,940	2.1	0%	[2]
cAMP Accumulation	HEK293A	CP55,940	174	Not Reported	[2]
PLC β 3 Phosphorylation	HEK293A	CP55,940	1.8	15%	[2]
ERK1/2 Phosphorylation	HEK293A	CP55,940	3.2	10%	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide summaries of the key experimental protocols for the synthesis and characterization of **GAT-100**.

Synthesis of GAT-100

The synthesis of **GAT-100** is based on the derivatization of the indole-2-carboxamide scaffold of Org27569. The key step involves the introduction of the isothiocyanate group. A detailed synthesis protocol is described by Kulkarni et al. (2016).[\[1\]](#)



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